2-(2-Pyridinyl)Cyclohexanone
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-(2-Pyridinyl)Cyclohexanone is the JAK2-STAT3 pathway . This pathway plays a crucial role in cell proliferation and survival, particularly in cancer cells .
Mode of Action
This compound interacts with its targets by inhibiting the activation of STAT3 . This inhibition mediates the expression of Bcl-2 genes , which are essential for cell proliferation and survival .
Biochemical Pathways
The compound affects the JAK2-STAT3 pathway . It decreases the phosphorylation levels of JAK2 and STAT3 in a dose-dependent manner . This action disrupts the balance of the Bcl-2 family proteins and triggers apoptosis via the mitochondria-mediated intrinsic pathway .
Pharmacokinetics
It’s known that the compound has a molecular weight of 211693 , which may influence its absorption, distribution, metabolism, and excretion
Result of Action
The compound induces apoptosis in cancer cells . This is indicated by morphological changes, membrane phospholipid phosphatidylserine ectropion, caspase 3 activation, and cleavage of poly (ADP-ribose) polymerase . The compound also disrupts mitochondrial membrane potential .
Action Environment
Factors such as temperature, moisture, and the presence of other compounds could potentially affect its efficacy and stability .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of 2-(2-Pyridinyl)Cyclohexanone have been studied in the context of cancer research. It has been found to inhibit the proliferation of certain cancer cells by inducing apoptosis . This suggests that this compound may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can disrupt mitochondrial membrane potential and disturb the balance of the Bcl-2 family proteins, triggering apoptosis via the mitochondria-mediated intrinsic pathway
Temporal Effects in Laboratory Settings
It is known that this compound can induce changes over time, such as the induction of apoptosis in cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridinyl)Cyclohexanone typically involves the reaction of 2-pyridylmagnesium bromide with cyclohexanone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
Preparation of 2-pyridylmagnesium bromide: This is achieved by reacting 2-bromopyridine with magnesium in anhydrous ether.
Reaction with cyclohexanone: The 2-pyridylmagnesium bromide is then reacted with cyclohexanone to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyridinyl)Cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: 2-(2-Pyridinyl)cyclohexanol.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
2-(2-Pyridinyl)Cyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including anticancer properties.
Medicine: Research has shown that derivatives of this compound can inhibit specific pathways in cancer cells, making it a candidate for drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridinyl)Cyclohexanol: A reduced form of 2-(2-Pyridinyl)Cyclohexanone.
This compound N-oxide: An oxidized form of the compound.
2-(2-Pyridinyl)Cyclohexylamine: A derivative with an amine group instead of a ketone.
Uniqueness
This compound is unique due to its specific structural features that allow it to interact with biological targets in a distinct manner. Its ability to inhibit the JAK2-STAT3 pathway sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
2-pyridin-2-ylcyclohexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h3-4,6,8-9H,1-2,5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHNZTYRFKGUGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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